L-Asparaginyl-L-tyrosyl-L-alanine
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Overview
Description
L-Asparaginyl-L-tyrosyl-L-alanine is a tripeptide composed of three amino acids: L-asparagine, L-tyrosine, and L-alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-tyrosyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: L-alanine is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: L-tyrosine is coupled to the deprotected L-alanine.
Deprotection and coupling: The process is repeated for L-asparagine.
Cleavage: The completed tripeptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The choice of method depends on factors such as cost, scalability, and the specific application of the peptide.
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-L-tyrosyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the amide bonds or side chains.
Substitution: Nucleophilic substitution reactions can occur at the amide bonds or side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Dityrosine or other oxidized derivatives.
Reduction: Reduced forms of the peptide.
Substitution: Modified peptides with substituted side chains or amide bonds.
Scientific Research Applications
L-Asparaginyl-L-tyrosyl-L-alanine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug design and delivery.
Industry: Utilized in the development of biomaterials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Asparaginyl-L-tyrosyl-L-alanine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can include:
Enzyme inhibition or activation: The peptide can act as a substrate or inhibitor for specific enzymes.
Receptor binding: It may bind to cell surface receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- L-Asparaginyl-L-tyrosyl-L-glycine
- L-Asparaginyl-L-tyrosyl-L-serine
- L-Asparaginyl-L-tyrosyl-L-valine
Uniqueness
L-Asparaginyl-L-tyrosyl-L-alanine is unique due to its specific sequence and the presence of L-tyrosine, which can undergo unique oxidative reactions. This makes it particularly useful for studying oxidative stress and related biochemical processes.
Properties
CAS No. |
821776-05-0 |
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Molecular Formula |
C16H22N4O6 |
Molecular Weight |
366.37 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C16H22N4O6/c1-8(16(25)26)19-15(24)12(6-9-2-4-10(21)5-3-9)20-14(23)11(17)7-13(18)22/h2-5,8,11-12,21H,6-7,17H2,1H3,(H2,18,22)(H,19,24)(H,20,23)(H,25,26)/t8-,11-,12-/m0/s1 |
InChI Key |
JPPLRQVZMZFOSX-UWJYBYFXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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